molecular formula C13H16F3N5 B1324954 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 952183-62-9

1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1324954
CAS No.: 952183-62-9
M. Wt: 299.29 g/mol
InChI Key: VMFACPLZZIHSCY-UHFFFAOYSA-N
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Description

“1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic compound. It contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compound also contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the one in this compound, has been the focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For the synthesis of trifluoromethylpyridines, the most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring fused to a pyrazolo[3,4-b]pyridine ring. The piperazine ring is substituted with a dimethyl group at one nitrogen and a trifluoromethyl-substituted pyrazolo[3,4-b]pyridine at the other .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .

Scientific Research Applications

Synthesis and Construction of Polyheterocyclic Systems

1,3-Dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine serves as a precursor in synthesizing polyheterocyclic systems. For instance, it has been used to create pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrazolo[5,1-c]triazine derivatives. Such compounds have shown potential in various fields, including the development of new materials and pharmaceuticals with enhanced properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Novel Multicomponent Synthesis

In another study, this compound facilitated an efficient synthesis of pyridine-pyrimidines and their bis-derivatives. The process involves a three-component reaction catalyzed by a specialized ionic liquid, showcasing its versatility in complex organic syntheses (Rahmani et al., 2018).

Molecular Structure Investigations

Research has also been conducted on the molecular structure of derivatives of this compound, utilizing techniques like X-ray crystallography, Hirshfeld, and DFT calculations. These studies contribute significantly to our understanding of molecular interactions and structural properties of new compounds (Shawish et al., 2021).

Synthesis and Antimicrobial Activity

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This showcases the potential application of these compounds in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Cytotoxicity and Antimicrobial Activities

Another study focused on the synthesis of pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, assessing their cytotoxicity against various human cancer cell lines and their antimicrobial and anti-biofilm activities. This highlights its potential in cancer research and drug development (Nagender et al., 2014).

Synthesis of Heterocyclic Systems

Additionally, this compound plays a crucial role in synthesizing various heterocyclic systems, demonstrating its versatility in organic chemistry and potential applications in pharmaceuticals and material sciences (Ho & Suen, 2013).

Future Directions

The future directions for this compound could involve its potential use in the pharmaceutical industry, given the wide range of biological activity associated with piperazine derivatives . Furthermore, the unique physicochemical properties of the trifluoromethylpyridine moiety suggest potential novel applications in the future .

Properties

IUPAC Name

1,3-dimethyl-6-piperazin-1-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5/c1-8-11-9(13(14,15)16)7-10(18-12(11)20(2)19-8)21-5-3-17-4-6-21/h7,17H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFACPLZZIHSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)N3CCNCC3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139667
Record name 1,3-Dimethyl-6-(1-piperazinyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-62-9
Record name 1,3-Dimethyl-6-(1-piperazinyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-6-(1-piperazinyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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